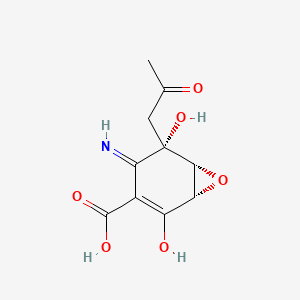

Enaminomycin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68245-17-0 |

|---|---|

Molecular Formula |

C10H11NO6 |

Molecular Weight |

241.20 g/mol |

IUPAC Name |

(1S,5S,6R)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid |

InChI |

InChI=1S/C10H11NO6/c1-3(12)2-10(16)7(11)4(9(14)15)5(13)6-8(10)17-6/h6,8,11,13,16H,2H2,1H3,(H,14,15)/t6-,8-,10+/m1/s1 |

InChI Key |

VKKYJXLQEGBUNY-YNEQXMIYSA-N |

Isomeric SMILES |

CC(=O)C[C@]1([C@H]2[C@H](O2)C(=C(C1=N)C(=O)O)O)O |

Canonical SMILES |

CC(=O)CC1(C2C(O2)C(=C(C1=N)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Enaminomycin B Production by Streptomyces baarnensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin B, a member of the epoxy quinone family of antibiotics, is a secondary metabolite produced by the filamentous bacterium Streptomyces baarnensis. This document provides a comprehensive technical overview of the production of this compound, including the characteristics of the producing organism, cultivation parameters, and generalized protocols for extraction and purification. Due to the limited specific data available for this compound, this guide synthesizes information from foundational research on enaminomycins and broader knowledge of Streptomyces secondary metabolite production to provide a practical framework for research and development.

Introduction to this compound and Streptomyces baarnensis

Streptomyces baarnensis is a species of Gram-positive bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of clinically significant antibiotics. The strain Streptomyces baarnensis No. 13120 has been identified as a producer of enaminomycins A, B, and C.[1] this compound has the molecular formula C10H11NO6 and exhibits weak activity against both Gram-positive and Gram-negative bacteria. While Enaminomycin A is the most potent of the compounds, the study of this compound is valuable for understanding the biosynthesis of epoxy quinone antibiotics and for potential derivatization to enhance its biological activity.

Quantitative Data on Production Parameters

Specific quantitative data for the production of this compound by Streptomyces baarnensis is not extensively detailed in the available literature. However, general parameters for the optimization of secondary metabolite production in Streptomyces species can be applied. The following table summarizes typical ranges for these parameters, which should be optimized for this compound production.

| Parameter | Typical Range for Streptomyces | Notes |

| pH | 6.5 - 8.0 | Optimal pH is often near neutral for antibiotic production. |

| Temperature (°C) | 28 - 35 | 30°C is a common optimal temperature for many Streptomyces species. |

| Incubation Period (days) | 5 - 10 | The production phase of secondary metabolites typically occurs after the initial growth phase. |

| Soybean Meal (g/L) | 1.5 - 5.0 | A key nitrogen source influencing secondary metabolite production. |

| K2HPO4 (g/L) | 1.0 - 2.5 | Phosphate concentration is a critical regulator of secondary metabolism. |

| MgSO4·7H2O (g/L) | 0.5 - 1.5 | Important for enzymatic activities. |

Experimental Protocols

The following protocols are generalized based on standard methods for the cultivation of Streptomyces and the extraction of secondary metabolites. Specific concentrations and conditions should be optimized for this compound production.

Cultivation of Streptomyces baarnensis

This protocol describes the submerged culture method for the production of enaminomycins.

Materials:

-

Streptomyces baarnensis No. 13120 culture

-

Seed medium (e.g., Tryptone Soya Broth)

-

Production medium (containing sources of carbon, nitrogen, and minerals)

-

Shake flasks or fermentor

Procedure:

-

Inoculum Preparation: Inoculate a seed flask containing a suitable medium with a spore suspension or mycelial fragments of S. baarnensis. Incubate at 28-30°C on a rotary shaker until sufficient growth is achieved.

-

Fermentation: Transfer the seed culture to a larger production fermentor. Fermentation is typically carried out using a conventional submerged culture method.[1]

-

Incubation: Maintain the fermentation at a controlled temperature (e.g., 30°C) with aeration and agitation for a period of 7-10 days.[2]

-

Monitoring: Monitor pH, cell growth, and antibiotic production periodically throughout the fermentation.

Extraction and Purification of this compound

This protocol outlines the general steps for isolating this compound from the culture broth.

Materials:

-

Culture broth from S. baarnensis fermentation

-

Centrifuge

-

Activated carbon

-

Aqueous acetone

-

Sephadex LH-20 column

-

Chromatography system

Procedure:

-

Separation of Biomass: Centrifuge the culture broth to separate the supernatant from the mycelial biomass.[1]

-

Adsorption: Pass the supernatant through a column packed with activated carbon to adsorb the enaminomycins.[1]

-

Elution: Elute the antibiotics from the activated carbon column using aqueous acetone.[1] The optimal concentration of acetone should be determined empirically.

-

Fractionation: Separate Enaminomycins A, B, and C from the crude extract using a Sephadex LH-20 column.[1] The choice of mobile phase will depend on the desired separation resolution.

-

Analysis: Analyze the resulting fractions using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify and quantify this compound.

Signaling Pathways and Biosynthesis

The specific biosynthetic gene cluster and regulatory pathways for this compound in Streptomyces baarnensis have not been elucidated in the available literature. However, the production of secondary metabolites in Streptomyces is known to be a complex and tightly regulated process.

Generally, the biosynthesis of antibiotics is controlled by a hierarchical network of regulatory genes. These can be broadly categorized as:

-

Pathway-specific regulators: Genes located within the biosynthetic gene cluster that directly control the expression of the biosynthetic genes.

-

Pleiotropic regulators: Global regulators that respond to environmental and physiological signals, such as nutrient limitation, and coordinate secondary metabolism with other cellular processes like morphological differentiation.

The following diagram illustrates a generalized regulatory cascade for antibiotic production in Streptomyces.

Caption: Generalized regulatory cascade for antibiotic production in Streptomyces.

Experimental and Logical Workflows

The following diagram outlines a logical workflow for the production, isolation, and characterization of this compound from Streptomyces baarnensis.

Caption: Experimental workflow for this compound production and analysis.

Conclusion

The production of this compound from Streptomyces baarnensis presents an interesting case for the study of epoxy quinone antibiotics. While specific, detailed data on its production and regulation are limited, this guide provides a solid foundation for researchers by integrating foundational knowledge with general principles of Streptomyces biology. Further research is needed to elucidate the specific biosynthetic pathway, optimize fermentation conditions for improved yields, and fully characterize the regulatory networks governing its production. Such studies will be crucial for unlocking the full potential of this compound and its derivatives in drug discovery and development.

References

Enaminomycin B Biosynthesis: Unraveling a Putative Pathway

A Note to the Reader: As of late 2025, the complete biosynthetic pathway of enaminomycin B has not been fully elucidated in publicly accessible scientific literature. The biosynthetic gene cluster responsible for its production in Streptomyces baarnensis has not been identified or characterized. Consequently, this document cannot provide a definitive, in-depth technical guide with detailed experimental protocols and quantitative data as originally requested.

Instead, this whitepaper will deliver a comprehensive overview of the current knowledge on enaminomycins, propose a putative biosynthetic pathway for this compound based on its chemical structure and known analogous biosynthetic pathways, and outline the necessary experimental workflows for the future elucidation of this pathway. This approach is designed to provide a valuable resource for researchers, scientists, and drug development professionals by establishing a foundational understanding and a roadmap for future investigation.

Introduction to Enaminomycins

Enaminomycins are a group of antibiotics produced by the bacterium Streptomyces baarnensis.[1] First reported in the late 1970s, this family of natural products, which includes enaminomycins A, B, and C, exhibits antibacterial properties. The core chemical scaffold of the enaminomycins is a unique bicyclic structure.

Proposed Putative Biosynthetic Pathway of this compound

Based on the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed. This pathway likely involves a polyketide synthase (PKS) or a hybrid non-ribosomal peptide synthetase (NRPS)-PKS assembly line, followed by a series of tailoring reactions.

Core Scaffold Formation

The carbon backbone of this compound is likely assembled by a Type I PKS. The synthesis would initiate with a starter unit, likely acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units. The PKS would contain specific domains for ketosynthesis (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) to control the reduction state at each elongation step. An acyl carrier protein (ACP) would shuttle the growing polyketide chain between these catalytic domains.

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide chain, a series of enzymatic modifications would be required to yield the final this compound structure. These tailoring steps are proposed as follows:

-

Cyclization: An intramolecular cyclization reaction, likely catalyzed by a dedicated cyclase or occurring spontaneously, would form the bicyclic core.

-

Oxidation: A series of oxidation reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases or FAD-dependent oxidoreductases, would introduce the hydroxyl and ketone functionalities.

-

Amination: The characteristic enamine moiety would be installed by a transaminase, utilizing an amino donor like glutamine or glutamate.

-

Methylation: A methyltransferase, using S-adenosyl methionine (SAM) as a methyl donor, would be responsible for the methylation of the hydroxyl group.

Below is a DOT language diagram illustrating this proposed putative pathway.

References

Enaminomycin B: A Technical Overview of Its Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin B is a naturally occurring antibiotic belonging to the enaminomycin family, which also includes enaminomycins A and C. These compounds are classified as epoxy quinone antibiotics. While its sibling compound, enaminomycin A, has demonstrated notable antibacterial and cytostatic properties, publicly available scientific literature provides limited information on the specific biological activities of this compound. This document summarizes the currently available data and highlights the significant gaps in our understanding of this particular molecule.

Chemical and Physical Properties

Enaminomycins A, B, and C are produced by the bacterium Streptomyces baarnensis. They are characterized by a unique chemical structure that includes an epoxy, a primary amine, and a carboxylic acid functional group. The molecular formula for this compound is reported to be C10H11NO6.[1]

Biological Activity

The primary available information regarding the biological activity of this compound comes from a single study which states that both this compound and C exhibit only weak activity against Gram-positive and Gram-negative bacteria.[1] This is in contrast to Enaminomycin A, which is described as the most potent of the three.[1]

Antibacterial Activity

Quantitative data on the minimum inhibitory concentration (MIC) of this compound against specific bacterial strains is not available in the reviewed literature.

| Target Organism | Strain | MIC (µg/mL) | Reference |

| Gram-positive bacteria | Not Specified | Data not available | |

| Gram-negative bacteria | Not Specified | Data not available |

Antifungal Activity

There is no available data on the antifungal activity of this compound.

| Target Organism | Strain | MIC (µg/mL) | Reference |

| Not Specified | Not Specified | Data not available |

Anticancer Activity

There is no available data on the cytotoxic or anticancer activity of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Not Specified | Not Specified | Data not available |

Mechanism of Action

The mechanism of action for this compound has not been elucidated in the available scientific literature. Due to the limited information, no specific signaling pathways have been identified as being modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not described in the available literature. However, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, a fundamental assay in this field, is provided below.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium). The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

-

Controls:

-

Positive Control: A well containing the bacterial inoculum and broth without the test compound.

-

Negative Control: A well containing only the broth to check for sterility.

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacterium, as detected by the naked eye.

-

Visualizations

As there is no specific information on signaling pathways or detailed experimental workflows for this compound, a generalized workflow for screening the biological activity of a novel compound is presented below.

Conclusion

The available scientific literature on the biological activity of this compound is exceptionally limited. While its existence and weak antibacterial properties have been noted, there is a significant lack of quantitative data, mechanistic studies, and detailed experimental protocols. This presents an opportunity for further research to fully characterize the biological profile of this natural product and determine if it possesses any therapeutic potential. Future studies should focus on comprehensive screening to determine its full spectrum of activity, followed by in-depth investigations into its mechanism of action.

References

Enaminomycin B: A Technical Deep-Dive into its Antibiotic Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enamine-containing compounds represent a promising class of synthetic antibiotics with demonstrated activity against clinically relevant pathogens, particularly Gram-positive bacteria. Their mechanism of action is multifaceted, with evidence pointing towards the inhibition of essential bacterial enzymes involved in protein synthesis. This document provides a comprehensive overview of the current understanding of the antibacterial action of enamines, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary proposed target for this class of compounds is tyrosyl-tRNA synthetase, a critical enzyme for bacterial viability.

Antibacterial Spectrum and Potency

The antibacterial activity of enamine compounds has been primarily demonstrated against Gram-positive bacteria, with significant potency observed against strains of Staphylococcus aureus. Gram-negative bacteria appear to be less susceptible. The minimum inhibitory concentrations (MICs) for several synthetic enamine derivatives highlight their potential as effective antibacterial agents.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 15b | Staphylococcus aureus ATCC 6538 | 0.9 | [1] |

| 12b | Staphylococcus aureus ATCC 6538 | 1.1 | [1] |

| 11b | Staphylococcus aureus ATCC 6538 | 1.9 | [1] |

| 9b | Staphylococcus aureus ATCC 6538 | 3.8 | [1] |

| 4a11 | Staphylococcus aureus ATCC 25923 | 0.42 (MIC50) | [2] |

Core Mechanism of Action: Inhibition of Tyrosyl-tRNA Synthetase

The primary mechanism of action proposed for antibacterial enamines is the inhibition of tyrosyl-tRNA synthetase (TyrRS).[2] This enzyme plays a crucial role in the initiation of protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA. Inhibition of TyrRS leads to a depletion of charged tRNATyr, stalling protein synthesis and ultimately resulting in bacterial cell death.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the method for determining the MIC of a test compound against a bacterial strain using the microbroth dilution method.

Caption: Workflow for MIC determination.

Methodology:

-

Compound Preparation: A stock solution of the enamine compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain of interest is grown on an appropriate agar medium. A few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 105 CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours under aerobic conditions.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Tyrosyl-tRNA Synthetase (TyrRS) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound against TyrRS.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, MgCl2, ATP, dithiothreitol (DTT), and purified TyrRS enzyme.

-

Compound Addition: The enamine test compound at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrates, L-tyrosine and tRNATyr.

-

Incubation: The reaction is allowed to proceed at a specified temperature (e.g., 37°C) for a defined period.

-

Quantification of Activity: The activity of TyrRS is measured by quantifying the amount of charged tyrosyl-tRNATyr produced. This can be achieved by methods such as acid precipitation followed by liquid scintillation counting if radiolabeled tyrosine is used.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR)

The antibacterial potency of enamine compounds is influenced by their chemical structure. Studies have revealed several key structural features that contribute to their activity.[1]

References

- 1. Synthesis, structure, and structure-activity relationship analysis of enamines as potential antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structure, molecular docking, and structure-activity relationship analysis of enamines: 3-aryl-4-alkylaminofuran-2(5H)-ones as potential antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Enaminomycin B: A Technical Overview of its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin B is a member of the enaminomycin family of antibiotics, which were first isolated from the culture broth of Streptomyces baarnensis. These compounds belong to the epoxy quinone class of natural products. While Enaminomycin A has shown notable antibacterial and cytostatic activities, this compound has been characterized as having weak activity against both Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of the available data on the spectrum of activity of this compound, details plausible experimental methodologies for its assessment, and discusses its likely mechanism of action based on its chemical class.

Data Presentation: Spectrum of Activity

Table 1: Antibacterial Spectrum of this compound (Qualitative)

| Microorganism Class | Activity Level |

| Gram-positive bacteria | Weakly active |

| Gram-negative bacteria | Weakly active |

Note: The lack of specific MIC values in historical and recent literature prevents a more detailed quantitative comparison.

Experimental Protocols

The following are detailed methodologies representative of the types of experiments that would be conducted to determine the spectrum of activity of a compound like this compound.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

-

The solution is sterilized by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

-

A 96-well microtiter plate is used.

-

100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to each well.

-

A serial two-fold dilution of the this compound stock solution is performed across the wells to achieve a range of concentrations.

3. Inoculum Preparation:

-

The bacterial strain to be tested is grown on an appropriate agar medium overnight.

-

Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

4. Inoculation and Incubation:

-

100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the total volume to 200 µL.

-

Positive control wells (broth and bacteria, no antibiotic) and negative control wells (broth only) are included.

-

The plate is incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Antifungal Susceptibility Testing

A similar broth microdilution method can be used for antifungal testing, with modifications to the medium and incubation conditions.

1. Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is typically used.

2. Inoculum: Fungal inocula are prepared from fresh cultures and adjusted to a specific concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

3. Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

4. MIC Endpoint: The endpoint for yeasts is often defined as the concentration that causes a significant reduction (e.g., 50%) in turbidity compared to the growth control. For filamentous fungi, the endpoint is typically complete inhibition of growth.

Mandatory Visualization

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action for Epoxy Quinone Antibiotics

This compound belongs to the epoxy quinone class of antibiotics. While its specific molecular targets have not been elucidated, a generalized mechanism of action for quinone antibiotics involves the disruption of fundamental cellular processes.

Enaminomycin B: An Inquiry into its Enzymatic Inhibition Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the enzymatic inhibition profile of enaminomycin B, an antibiotic produced by the bacterium Streptomyces baarnensis. A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed characterization of this specific compound's mechanism of action. While its sister compounds, particularly enaminomycin A, have been noted for their biological activity, this compound is reported to possess only weak antibacterial properties. Consequently, specific data regarding its enzymatic targets, such as IC50 or Ki values, are not available in the current body of scientific research.

This document serves to summarize the known biological context of the enaminomycin family and provides a generalized framework for the experimental protocols and conceptual pathways relevant to the study of enzyme inhibitors. This approach is intended to equip researchers with the foundational methodologies and conceptual understanding necessary for investigating novel or under-characterized compounds like this compound.

Biological Activity of the Enaminomycin Family

The enaminomycins are a family of antibiotics isolated from Streptomyces baarnensis. This family includes enaminomycin A, B, and C. Of these, enaminomycin A has been identified as the most potent component, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as cytostatic effects on L1210 mouse leukemia cells in vitro.[1] In contrast, enaminomycins B and C have been reported to be only weakly active against Gram-positive and Gram-negative bacteria.[1] This lower potency may explain the current absence of in-depth studies into the specific enzymatic inhibition profile of this compound.

Generalized Experimental Protocols for Determining Enzymatic Inhibition

While specific protocols for this compound are not available, the following represents a standard methodology for assessing the enzymatic inhibition profile of a test compound.

Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a target enzyme (IC50) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Materials:

-

Target enzyme

-

Substrate for the target enzyme

-

Test compound (e.g., this compound)

-

Assay buffer

-

Microplate reader or spectrophotometer

-

96-well plates

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer. The final concentrations will be dependent on the specific enzyme's kinetic parameters.

-

Compound Dilution: Create a serial dilution of the test compound to assess a range of concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound at its various dilutions. Include control wells containing the enzyme and buffer but no inhibitor, and blank wells with buffer only.

-

Pre-incubation: Incubate the plate for a defined period to allow the test compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

To determine the mechanism of inhibition, conduct further kinetic studies by varying the substrate concentration in the presence of a fixed concentration of the inhibitor. The results can be plotted on a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and other modes of inhibition.

-

Visualizing Key Concepts in Enzymatic Inhibition

The following diagrams, generated using the DOT language, illustrate a generalized workflow for enzyme inhibition assays and the fundamental types of reversible enzyme inhibition.

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Caption: Simplified signaling pathways for reversible enzyme inhibition.

Conclusion and Future Directions

The study of this compound's enzymatic inhibition profile remains an open area for investigation. The weak biological activity reported in early studies may have limited further exploration into its specific molecular targets. Future research efforts could involve broader screening against a panel of enzymes to identify potential inhibitory activity that was not apparent in initial antibacterial assays. Such studies would be the necessary first step to populate the kind of detailed inhibition profile tables and specific mechanistic pathways that are currently lacking for this compound. The generalized protocols and conceptual diagrams provided herein offer a starting point for such an investigative endeavor.

References

An Investigative Guide to the Enaminomycin Family and the Methodologies for Elucidating Antibacterial Modes of Action

Audience: Researchers, scientists, and drug development professionals.

Published: November 11, 2025

Executive Summary

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. The enaminomycins, a family of natural products isolated from Streptomyces species, represent one such area of investigation. This technical guide addresses the current state of knowledge regarding Enaminomycin B and its activity against Gram-positive bacteria.

Scientific literature on the specific mode of action of this compound is exceptionally limited. Initial characterization studies indicate that while Enaminomycin A shows notable antibacterial and cytostatic effects, Enaminomycins B and C are only weakly active against both Gram-positive and Gram-negative bacteria[1]. Consequently, their mechanism has not been a focus of in-depth research.

This document serves a dual purpose: first, to consolidate the known physicochemical properties of the enaminomycin family; and second, to provide a comprehensive framework of the experimental protocols and logical workflows required to elucidate the mode of action for a sparsely characterized compound like this compound. We will discuss potential mechanisms based on its chemical class (epoxy quinone) and provide detailed, generalized methodologies for researchers aiming to investigate such compounds.

The Enaminomycin Family: Known Characteristics

The enaminomycins are a class of antibiotics produced by Streptomyces baarnensis[2]. They are distinguished by their epoxy quinone core structure.

-

Chemical Class: Epoxy quinone antibiotics[1].

-

Molecular Formulae:

-

Enaminomycin A: C₇H₅NO₅

-

This compound: C₁₀H₁₁NO₆

-

Enaminomycin C: C₇H₇NO₅[1].

-

-

Biological Activity: Enaminomycin A is the most potent of the family, demonstrating broad-spectrum activity against Gram-positive and Gram-negative bacteria and an inhibitory effect on L1210 mouse leukemia cells. In contrast, Enaminomycins B and C exhibit only weak antibacterial activity[1][2].

Given the limited data on this compound's activity, the remainder of this guide will focus on the potential mechanisms of its chemical class and the experimental approaches required for a full characterization.

Potential Modes of Action for Epoxy Quinone Antibiotics

The epoxy quinone scaffold is associated with several distinct antibacterial mechanisms. The precise mode of action is dictated by the overall structure of the molecule. For a novel compound like this compound, several hypotheses could be explored.

-

Inhibition of DNA Topoisomerases: Many quinolone antibiotics function by inhibiting essential type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are critical for relieving torsional stress during DNA replication. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce permanent double-strand breaks in the bacterial chromosome, leading to cell death[3][4][5].

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety is redox-active. It can undergo redox cycling within the cell, a process that consumes cellular reductants (like NADH or NADPH) and transfers electrons to molecular oxygen. This generates superoxide radicals and other ROS, which cause widespread damage to DNA, proteins, and lipids, ultimately leading to oxidative stress and cell death[6].

-

Covalent Modification of Cellular Targets: The epoxide ring is an electrophilic functional group susceptible to nucleophilic attack. This reactivity allows the molecule to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active sites of essential enzymes or with nucleic acids, leading to irreversible inactivation of the target[7].

-

Pleiotropic Effects on Cellular Metabolism: Some quinone-based natural products, such as emodin, have been shown to exert multiple effects simultaneously, including the disruption of pyruvate metabolism and the inhibition of both protein and DNA biosynthesis[1].

A Framework for Determining the Mode of Action

To investigate an uncharacterized compound, a systematic workflow is essential. The following sections detail the generalized experimental protocols that would be applied to determine the mode of action of this compound.

Quantitative Assessment of Antibacterial Potency

The first step is to quantify the compound's activity. The Minimum Inhibitory Concentration (MIC) is the standard measure. The table below is a template for presenting such data. As no specific MIC values for this compound are published, representative data for other antibiotics against Staphylococcus aureus are included for illustrative purposes.

| Antibiotic Agent | Strain | MIC (µg/mL) | Reference |

| Vancomycin | Methicillin-Sensitive S. aureus (MSSA) | <0.5 - 2 | [5] |

| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 1 - 2 | [8] |

| Linezolid | MSSA / MRSA | 1 - 4 | [5] |

| Daptomycin | MSSA / MRSA | ≤1 | [8] |

| This compound | Various Gram-Positive Strains | Data Not Available |

Key Experimental Protocols for MoA Elucidation

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

-

Preparation of Antibiotic Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 29213) to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no antibiotic) and a negative control (no bacteria). Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: ATP Synthase Inhibition Assay (Spectrophotometric)

This assay measures the ATP hydrolysis (reverse) activity of the F1Fo-ATP synthase, which is a common method to screen for inhibitors.

-

Mitochondria/Membrane Vesicle Isolation: Isolate mitochondria or bacterial membrane vesicles from the test organism (e.g., Bacillus subtilis) using standard differential centrifugation techniques.

-

Reagent Preparation:

-

Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.

-

Enzyme-Coupled System: Prepare an assay medium containing the assay buffer plus NADH, phosphoenolpyruvate (PEP), lactate dehydrogenase (LDH), and pyruvate kinase (PK)[9].

-

-

Assay Procedure:

-

Add the isolated membrane fraction to a spectrophotometer cuvette containing the enzyme-coupled assay medium.

-

Initiate the reaction by adding a known concentration of ATP. The hydrolysis of ATP by ATP synthase produces ADP. Pyruvate kinase uses PEP to convert this ADP back to ATP, producing pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ATP hydrolysis activity[6][9].

-

-

Inhibition Measurement: Perform the assay in the presence of various concentrations of this compound. A known inhibitor like oligomycin should be used as a positive control. The percentage of inhibition is calculated by comparing the rate of NADH oxidation in the presence and absence of the test compound.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following have been generated using the DOT language to meet the specified requirements.

Caption: Workflow for Elucidating the Mode of Action of a Novel Antibiotic.

Caption: Example Pathway: Inhibition of Bacterial F1Fo-ATP Synthase.

Conclusion

This compound is a member of the epoxy quinone family of natural products with reportedly weak antibacterial activity. Due to this limited potency, its specific mode of action against Gram-positive bacteria remains uninvestigated and undefined in the public domain. However, its chemical structure suggests several plausible mechanisms, including inhibition of DNA replication, generation of oxidative stress via redox cycling, or covalent modification of essential cellular targets.

For researchers and drug development professionals, compounds like this compound represent a common challenge: how to proceed when initial data is sparse. This guide provides a clear, technically grounded framework for such an investigation. By systematically applying established protocols for quantifying activity (MIC determination) and identifying the affected cellular pathways (macromolecular synthesis and specific target assays), the mode of action for any novel antibacterial agent can be successfully elucidated. Future research into the enaminomycin family could yet reveal unique biological activities or provide scaffolds for the synthesis of more potent derivatives.

References

- 1. Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Enaminomycin B: An In-depth Analysis of its Mode of Action Against Gram-negative Bacteria

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mode of action of Enaminomycin B, a member of the epoxy quinone class of antibiotics, against Gram-negative bacteria. Despite its discovery, detailed molecular and mechanistic studies on this compound remain limited. This document synthesizes the available information on the Enaminomycin family, draws inferences from the broader class of quinone antibiotics, and identifies key areas for future research. Due to the scarcity of specific data for this compound, this guide also explores the properties of the more potent analogue, Enaminomycin A, to provide a contextual framework for its potential mechanism of action.

Introduction to the Enaminomycin Family

The Enaminomycins are a family of antibiotics produced by Streptomyces baarnensis.[1] This family includes three main analogues: Enaminomycin A, B, and C.[1] Structurally, they are characterized as new members of the epoxy quinone family, possessing unique chemical features such as an epoxy, a primary amine, and a carboxylic acid within a small structural unit.[1]

Initial studies have established that Enaminomycin A is the most potent compound in this family, exhibiting activity against both Gram-positive and Gram-negative bacteria.[2] In contrast, this compound and C have been reported to be only weakly active against these bacterial groups.[2]

Physicochemical Properties and Antibacterial Spectrum

| Compound | Chemical Formula | Antibacterial Activity against Gram-negative Bacteria | Cytostatic Effect (L1210 mouse leukemia cells) |

| Enaminomycin A | C₇H₅NO₅ | Potent[2] | Yes[2] |

| This compound | C₁₀H₁₁NO₆ | Weakly Active[2] | Not reported |

| Enaminomycin C | C₇H₇NO₅ | Weakly Active[2] | Not reported |

| Table 1: Comparative biological properties of Enaminomycin A, B, and C. |

Postulated Mode of Action of this compound

Due to the limited specific research on this compound, its precise mode of action against Gram-negative bacteria has not been elucidated. However, based on its classification as an epoxy quinone, a general mechanism can be postulated. Quinone-containing antibiotics are known to exert their antimicrobial effects through various mechanisms, primarily involving the generation of reactive oxygen species (ROS) and interference with cellular respiration.

Potential Involvement of Reactive Oxygen Species (ROS)

A plausible mechanism of action for epoxy quinones is the generation of intracellular ROS. This process, often referred to as redox cycling, can lead to widespread damage to essential cellular components.

Figure 1: Postulated mechanism of ROS generation by this compound.

This conceptual workflow illustrates the potential pathway where this compound, after entering the bacterial cell, undergoes redox cycling. This process generates superoxide radicals (O₂⁻), which can be further converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). These ROS can cause significant damage to DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Inhibition of Essential Cellular Processes

Beyond ROS generation, quinone antibiotics can directly interfere with vital cellular processes. A potential target could be the bacterial respiratory chain, where they can act as electron acceptors, disrupting the normal flow of electrons and inhibiting ATP synthesis. Another possibility is the direct alkylation of essential enzymes or DNA by the reactive epoxy group, leading to their inactivation.

Figure 2: A general experimental workflow to elucidate the mode of action.

Experimental Protocols: A General Framework

While specific experimental protocols for investigating this compound's mode of action are not published, a standard set of assays would be required to validate the postulated mechanisms.

4.1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To quantify the antibacterial potency of this compound against a panel of clinically relevant Gram-negative bacteria.

-

Methodology: A broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines would be appropriate.

-

Prepare a twofold serial dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

4.2. Reactive Oxygen Species (ROS) Detection Assay

-

Objective: To determine if this compound induces the production of intracellular ROS in Gram-negative bacteria.

-

Methodology: Using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Treat bacterial cells with sub-MIC concentrations of this compound.

-

Load the cells with DCFH-DA, which is non-fluorescent until oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence compared to untreated controls would indicate ROS production.

-

4.3. Macromolecule Synthesis Inhibition Assays

-

Objective: To investigate if this compound inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.

-

Methodology: Incorporation of radiolabeled precursors.

-

Expose bacterial cultures to this compound.

-

Add radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) at different time points.

-

After incubation, precipitate the macromolecules, collect them on filters, and measure the incorporated radioactivity using a scintillation counter.

-

A reduction in the incorporation of a specific precursor would indicate inhibition of that particular macromolecular synthesis pathway.

-

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways in Gram-negative bacteria that are affected by this compound. Research in this area would be crucial to fully understand its cellular effects.

Conclusion and Future Directions

The mode of action of this compound against Gram-negative bacteria remains largely unexplored. Based on its chemical structure as an epoxy quinone, it is plausible that its weak antibacterial activity is mediated through the generation of reactive oxygen species and/or the inhibition of essential cellular processes. However, the lack of potent activity has likely limited in-depth investigations.

Future research should focus on:

-

Quantitative Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a broad range of Gram-negative pathogens to identify any potential spectrum of activity.

-

Comparative Mechanistic Studies: Investigating the differences in the mode of action between Enaminomycin A, B, and C to understand the structure-activity relationship.

-

Target Identification: Employing modern techniques such as chemical proteomics and genetic screening to identify the specific molecular target(s) of the Enaminomycin family.

-

Synergy Studies: Exploring potential synergistic interactions of this compound with other classes of antibiotics to enhance its efficacy against Gram-negative bacteria.

A deeper understanding of the molecular basis for the weak activity of this compound could provide valuable insights for the rational design of more potent epoxy quinone antibiotics.

References

Enaminomycin B: A Technical Overview of its Limited Antibacterial Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the antibacterial properties of Enaminomycin B, a natural product isolated from Streptomyces baarnensis. While the enaminomycin family of compounds has been a subject of interest, this document focuses specifically on the reported weak antibacterial activity of the 'B' analogue. The information presented herein is intended to provide a concise yet comprehensive overview for researchers in the fields of microbiology and novel antibiotic discovery.

Summary of Antibacterial Activity

Initial studies on the enaminomycin complex, which includes enaminomycins A, B, and C, revealed that antibacterial potency varies significantly among the different analogues. Enaminomycin A was identified as the most active component, exhibiting activity against both Gram-positive and Gram-negative bacteria. In contrast, this compound and C have been consistently described as possessing only weak activity against these bacterial groups.[1]

Unfortunately, to date, specific quantitative data on the antibacterial activity of this compound, such as Minimum Inhibatory Concentrations (MICs), against a comprehensive panel of bacterial strains is not available in the public domain. This lack of detailed data prevents a thorough comparative analysis of its activity spectrum.

Experimental Protocols for Antibacterial Susceptibility Testing

While specific experimental details for the testing of this compound are not published, the following represents a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a crucial metric for assessing antibacterial potency.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (or other test compound)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

Procedure:

-

Inoculum Preparation: A pure culture of the test bacterium is grown overnight in CAMHB. The culture is then diluted to achieve a standardized inoculum concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of a 96-well plate. A range of concentrations should be tested to determine the inhibitory endpoint.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls:

-

Positive Control: A well containing only the bacterial inoculum in CAMHB (no compound) to ensure bacterial growth.

-

Negative Control: A well containing only sterile CAMHB to check for contamination.

-

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for screening and evaluating the antibacterial activity of a novel compound like this compound.

Mechanism of Action

The precise mechanism of action underlying the weak antibacterial activity of this compound has not been elucidated. Given its structural similarity to other epoxy quinone antibiotics, it is plausible that its activity, albeit weak, may involve the disruption of essential cellular processes. However, without further experimental evidence, any proposed mechanism remains speculative.

Conclusion

The available scientific literature indicates that this compound exhibits weak antibacterial activity. A significant gap in the current knowledge is the absence of quantitative data (MIC values) and detailed mechanistic studies. For researchers in drug discovery, while this compound itself may not be a promising lead candidate for a novel antibiotic, the enaminomycin scaffold could potentially be explored for synthetic modifications to enhance its antibacterial potency. Further investigation is warranted to fully characterize the antibacterial spectrum and mechanism of action of this and related compounds.

References

Unveiling the Cytostatic Potential of Enaminomycin Analogs: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the cytostatic effects of enaminomycin analogs, a class of compounds showing promise in the field of oncology. Synthesizing available data, this document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the quantitative cytostatic activity, experimental methodologies, and potential mechanisms of action of these novel compounds.

Core Findings on Cytostatic Activity

While research into the specific analogs of enaminomycin is an emerging field, preliminary studies on compounds sharing the core 7-oxabicyclo[4.1.0]heptane scaffold have demonstrated notable cytostatic and cytotoxic activities against various cancer cell lines.

Table 1: Cytostatic Activity of a 7-Oxabicyclo[4.1.0]heptane Analog

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)- | MCF-7 (Breast Adenocarcinoma) | 20.49 ± 0.29 (Aqueous Extract) | [1] |

| 22.10 ± 0.22 (Methanol Extract) | [1] |

Note: The reported IC50 values are for extracts of Myrtus communis L., in which the specified compound was identified as a major constituent. Further studies are needed to isolate the pure compound and confirm its specific activity.

Experimental Protocols

The methodologies employed in assessing the cytostatic effects of compounds containing the 7-oxabicyclo[4.1.0]heptane core, such as the one identified in Myrtus communis L. extracts, typically involve standard cell-based assays.

MTT Assay for Cell Viability

A common method to determine the cytotoxic and cytostatic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the enaminomycin analog or test compound. A control group receives only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[1]

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which enaminomycin and its analogs exert their cytostatic effects have not yet been fully elucidated. However, based on the chemical structure, which includes an epoxy quinone-like core, it is plausible that their mechanism of action may be similar to other compounds in this class.

Epoxy quinone antibiotics are known to exhibit cytotoxic effects through various mechanisms, including:

-

Alkylation of Cellular Nucleophiles: The strained epoxide ring can react with nucleophilic groups in biomolecules such as DNA and proteins, leading to cellular dysfunction.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide anions and other ROS, which can induce oxidative stress and trigger apoptosis.

-

Inhibition of Key Enzymes: These compounds may inhibit enzymes crucial for cell survival and proliferation, such as topoisomerases or DNA polymerases.

Hypothesized Signaling Pathway for Cytostatic Effect:

Caption: Hypothesized mechanism of cytostatic action.

Further research is imperative to validate these hypotheses and to precisely map the signaling cascades affected by enaminomycin analogs. The identification of specific molecular targets will be a critical step in the development of these compounds as potential therapeutic agents.

Conclusion and Future Directions

The preliminary data on compounds structurally related to enaminomycins suggest a promising avenue for the discovery of novel cytostatic agents. The 7-oxabicyclo[4.1.0]heptane scaffold represents a valuable starting point for medicinal chemistry efforts to synthesize and evaluate a library of analogs with improved potency and selectivity.

Future research should focus on:

-

The total synthesis of enaminomycin A, B, and C, and a diverse range of their analogs.

-

Comprehensive in vitro screening of these analogs against a panel of human cancer cell lines to determine their cytostatic and cytotoxic profiles.

-

In-depth mechanistic studies to identify the specific signaling pathways and molecular targets modulated by the most active compounds.

-

In vivo studies in animal models to evaluate the efficacy and safety of lead candidates.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising cytostatic effects of enaminomycin analogs.

References

The Relationship Between Enaminomycin A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enaminomycins are a family of antibiotics produced by Streptomyces baarnensis. First identified in the late 1970s, these compounds exhibit a range of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as cytostatic effects against murine leukemia cells. This technical guide provides an in-depth analysis of the relationship between two key members of this family, Enaminomycin A and Enaminomycin B, focusing on their structural differences, comparative biological activities, and the experimental methodologies used for their isolation and characterization.

Structural and Physicochemical Properties

Enaminomycins A and B share a common bicyclic core structure but differ in their substituent groups, which significantly impacts their biological potency. The chemical structures of Enaminomycin A and B have been elucidated through physicochemical methods and X-ray crystallographic analysis[1].

Table 1: Physicochemical Properties of Enaminomycin A and B [2]

| Property | Enaminomycin A | This compound |

| Molecular Formula | C₇H₅NO₅ | C₁₀H₁₁NO₆ |

| Appearance | Yellowish-brown powder | Colorless needles |

| Melting Point | 165-168 °C (decomposed) | 155-157 °C (decomposed) |

| UV λmax (MeOH) | 245 nm, 340 nm | 245 nm, 330 nm |

The core structural difference lies in the side chain at the C5 position of the bicyclo[4.1.0]heptane ring system. Enaminomycin A possesses a simple ketone at this position, whereas this compound has a more complex hydroxy-acetonyl side chain. This structural variation is directly correlated with their differing biological activities.

Comparative Biological Activity

Enaminomycin A has been identified as the most potent compound in this class, exhibiting significantly stronger antibacterial and cytostatic effects compared to this compound[2].

Antibacterial Activity

The minimum inhibitory concentrations (MICs) of Enaminomycin A and B were determined against a panel of bacteria using the agar dilution method.

Table 2: Antibacterial Spectrum of Enaminomycin A and B (MIC, µg/mL) [2]

| Microorganism | Enaminomycin A | This compound |

| Staphylococcus aureus ATCC 6538P | 6.25 | > 100 |

| Bacillus subtilis PCI 219 | 3.12 | 50 |

| Escherichia coli NIHJ | 12.5 | > 100 |

| Shigella sonnei | 12.5 | > 100 |

| Pseudomonas aeruginosa | > 100 | > 100 |

| Proteus vulgaris OX-19 | 25 | > 100 |

Cytostatic Activity

The cytostatic effects of Enaminomycin A and B were evaluated against L1210 mouse leukemia cells in vitro.

Table 3: Cytostatic Effect of Enaminomycin A and B on L1210 Cells [2]

| Compound | ED₅₀ (µg/mL) |

| Enaminomycin A | 0.78 |

| This compound | > 25 |

The data clearly indicates that the simpler structure of Enaminomycin A is more favorable for both antibacterial and cytostatic activities.

Experimental Protocols

Isolation and Purification of Enaminomycins

The following protocol describes the isolation and purification of Enaminomycins A and B from the culture broth of Streptomyces baarnensis[3].

-

Fermentation: Streptomyces baarnensis is cultured in a suitable medium under submerged aerobic conditions.

-

Harvesting: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant.

-

Adsorption Chromatography: The supernatant is passed through a column packed with activated carbon to adsorb the enaminomycins.

-

Elution: The column is washed, and the enaminomycins are eluted with aqueous acetone.

-

Concentration: The eluate is concentrated under reduced pressure to remove the acetone.

-

Separation: The concentrated aqueous solution is applied to a Sephadex LH-20 column and eluted with an appropriate solvent system to separate Enaminomycin A, B, and C.

-

Crystallization: The fractions containing Enaminomycin A and B are collected, concentrated, and crystallized to yield the pure compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity was assessed by the agar dilution method.

-

Preparation of Test Plates: A series of agar plates containing twofold serial dilutions of the test compounds (Enaminomycin A and B) are prepared.

-

Inoculum Preparation: The test bacteria are cultured to a specific turbidity and then diluted.

-

Inoculation: The surface of the agar plates is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for each bacterium.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the organism.

Determination of Cytostatic Activity (ED₅₀)

The cytostatic effect on L1210 mouse leukemia cells was determined as follows:

-

Cell Culture: L1210 cells are maintained in an appropriate culture medium.

-

Treatment: The cells are seeded into microplates and exposed to various concentrations of Enaminomycin A and B.

-

Incubation: The plates are incubated for a specified period.

-

Viability Assay: Cell viability is assessed using a suitable method (e.g., trypan blue exclusion or a metabolic assay).

-

Calculation: The ED₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

Structural Relationship between Enaminomycin A and B

The following diagram illustrates the structural transformation from Enaminomycin A to this compound, highlighting the key difference in their side chains.

Experimental Workflow for Enaminomycin Isolation

This diagram outlines the key steps in the isolation and purification of Enaminomycins A and B.

Mechanism of Action

The precise molecular mechanism of action for the enaminomycins has not been fully elucidated in the reviewed literature. Further research is required to identify their specific cellular targets and the signaling pathways they modulate to exert their antibacterial and cytostatic effects.

Conclusion

Enaminomycin A and B, while structurally related, exhibit markedly different biological activities. The presence of a simple ketone at the C5 position in Enaminomycin A confers significantly greater antibacterial and cytostatic potency compared to the more complex side chain of this compound. This structure-activity relationship highlights the importance of this specific molecular feature for the biological function of this class of antibiotics. The detailed experimental protocols provided herein offer a foundation for further research into these compounds, with the aim of understanding their mechanism of action and exploring their potential as therapeutic agents.

References

- 1. New antibiotics, enaminomycins A, B and C. III. The structures of enaminomycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antibiotics, enaminomycins A, B and C. II. Physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New antibiotics, enaminomycins A, B and C. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enaminomycin B Fermentation and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the fermentation and purification protocols for Enaminomycin B, a quinone-ansamycin antibiotic produced by the bacterium Streptomyces baarnensis. The following sections detail the methodologies for cultivation of the producing organism, extraction, and purification of this compound, and a summary of the key biosynthetic pathway.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Streptomyces baarnensis. While specific quantitative data for optimal this compound production is not extensively published, the following protocol is based on established methods for the cultivation of Streptomyces species for antibiotic production.

Media Composition and Culture Conditions

Successful fermentation of Streptomyces baarnensis for this compound production relies on a nutrient-rich medium and controlled environmental conditions. The following tables outline a typical fermentation medium and the key physical parameters for cultivation.

Table 1: Fermentation Medium for Streptomyces baarnensis

| Component | Concentration (g/L) | Purpose |

| Glucose | 20.0 - 40.0 | Primary Carbon Source |

| Soybean Meal | 10.0 - 20.0 | Nitrogen and Growth Factor Source |

| Corn Starch | 5.0 - 10.0 | Secondary Carbon Source |

| CaCO₃ | 1.0 - 2.0 | pH Buffering Agent |

| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source and pH Buffering |

| MgSO₄·7H₂O | 0.2 - 0.5 | Source of Magnesium Ions |

| Trace Element Solution | 1.0 mL/L | Provides essential micronutrients |

Table 2: Fermentation Parameters

| Parameter | Optimal Range |

| Temperature | 28 - 32°C |

| pH | 6.8 - 7.2 |

| Agitation | 200 - 250 rpm |

| Aeration | 1.0 - 1.5 vvm |

| Fermentation Time | 5 - 7 days |

Experimental Protocol: Submerged Fermentation

-

Inoculum Preparation:

-

Aseptically transfer a loopful of Streptomyces baarnensis spores from a mature agar plate into a 250 mL flask containing 50 mL of seed culture medium (same composition as the fermentation medium).

-

Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48-72 hours until a dense mycelial suspension is obtained.

-

-

Fermentation:

-

Prepare the fermentation medium as detailed in Table 1 and sterilize by autoclaving.

-

Inoculate the sterile fermentation medium with 5-10% (v/v) of the seed culture.

-

Carry out the fermentation in a 30-liter jar fermentor under the conditions specified in Table 2.[1]

-

Monitor the fermentation process by periodically measuring pH, cell growth (mycelial dry weight), and antibiotic production (using a suitable bioassay or HPLC analysis).

-

Purification Protocol

The purification of this compound from the fermentation broth involves a multi-step process to separate it from other cellular components and related enaminomycin compounds.[1]

Experimental Protocol: Purification of this compound

-

Cell Removal:

-

Centrifuge the harvested culture broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant containing the enaminomycins.[1]

-

-

Adsorption Chromatography:

-

Adjust the pH of the supernatant to 7.0.

-

Pass the supernatant through a column packed with activated carbon. The enaminomycins will adsorb to the carbon matrix.

-

Wash the column with distilled water to remove unbound impurities.

-

Elute the enaminomycins from the activated carbon column using aqueous acetone. A stepwise or linear gradient of acetone (e.g., 20-80%) can be employed for selective elution.[1]

-

-

Size Exclusion Chromatography:

-

Concentrate the acetone eluate containing the enaminomycin mixture under reduced pressure.

-

Apply the concentrated sample to a Sephadex LH-20 column pre-equilibrated with a suitable organic solvent (e.g., methanol or a chloroform-methanol mixture).

-

Elute the column with the same solvent. Enaminomycins A, B, and C will be separated based on their size and interaction with the resin.[1]

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing pure this compound and concentrate to obtain the final product.

-

References

Application Notes and Protocols for the Extraction of Enaminomycin B from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and a generalized protocol for the extraction and purification of Enaminomycin B, a member of the epoxy quinone family of antibiotics, from submerged cultures of Streptomyces baarnensis. Enaminomycins A, B, and C were first identified in the culture broth of Streptomyces baarnensis strain No. 13120[1]. The protocols outlined below are based on established methodologies for the isolation of secondary metabolites from Streptomyces and are intended to serve as a foundational guide for laboratory-scale extraction and purification. Optimization of these protocols is recommended to enhance yield and purity.

Introduction to this compound

This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces baarnensis. It belongs to a class of compounds known as epoxy quinones[1]. The molecular formula for this compound is C₁₀H₁₁NO₆[1]. While Enaminomycin A is the most potent of the enaminomycins, exhibiting activity against both Gram-positive and Gram-negative bacteria, this compound has weaker antibacterial activity[1]. The extraction and purification of such secondary metabolites are critical steps in drug discovery and development, enabling further characterization and evaluation of their therapeutic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₆ | [1] |

| Chemical Class | Epoxy Quinone | [1] |

| Producing Organism | Streptomyces baarnensis No. 13120 | [1] |

| Solubility (inferred) | Soluble in Water, Methanol, DMF, DMSO, Acetone, Chloroform | [] |

Fermentation of Streptomyces baarnensis

The production of this compound is achieved through submerged fermentation of S. baarnensis. The composition of the culture medium is a critical factor influencing the yield of secondary metabolites. While the exact medium for optimal this compound production is not specified in the literature, a generalized high-yield medium for Streptomyces can be employed.

Recommended Culture Medium

A modified marine medium or a standard Streptomyces medium can be adapted. The following composition, based on media known to support robust secondary metabolite production in Streptomyces, is recommended[3][4].

Table 2: Proposed Culture Medium for S. baarnensis

| Component | Concentration (g/L) | Purpose |

| Starch | 10.0 | Carbon Source |

| Peptone | 2.0 | Nitrogen Source |

| Yeast Extract | 2.0 | Nitrogen Source, Vitamins |

| K₂HPO₄ | 1.0 | Phosphate Source, pH Buffer |

| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |

| NaCl | 0.5 | Osmotic Balance |

| FeSO₄·7H₂O | 0.01 | Trace Element |

| Distilled Water | to 1 L | Solvent |

| Final pH | 7.0-7.2 |

Fermentation Protocol

-

Inoculum Preparation: Inoculate a loopful of S. baarnensis spores or mycelia from a fresh agar plate into a 250 mL baffled flask containing 50 mL of seed culture medium (same composition as the production medium). Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate a 30-liter jar fermentor containing the production medium with a 5-10% (v/v) seed culture.

-

Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days. Monitor pH and adjust as necessary to maintain it within the optimal range of 7.0-8.0.

-

Harvesting: After the incubation period, harvest the culture broth for extraction.

Extraction and Purification of this compound

The extraction and purification process involves separating the biomass from the culture broth, followed by a series of chromatographic steps to isolate this compound[1].

Experimental Workflow Diagram

Caption: A generalized workflow for the extraction of this compound.

Detailed Protocols

Protocol 1: Initial Extraction

-

Centrifugation: Centrifuge the harvested culture broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant containing the enaminomycins.

-

Adsorption onto Activated Carbon:

-

Prepare a column packed with activated carbon. The dimensions of the column will depend on the volume of the supernatant.

-

Pass the supernatant through the activated carbon column to adsorb the enaminomycins[1].

-

-